

Technical Guide: Characterization and Synthesis of N,N-Dimethyl-2-(methylthio)aniline

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Compound of Interest

Compound Name:	<i>N,N-Dimethyl-2-(methylthio)aniline</i>
CAS No.:	2388-50-3
Cat. No.:	B14751089

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Executive Summary

N,N-Dimethyl-2-(methylthio)aniline (CAS 2388-50-3) is a specialized aniline derivative characterized by an ortho-thiomethyl substituent and a tertiary amine core. It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.^[1] This guide addresses a gap in common public databases by providing a comparative analysis of its physical properties (derived from structural analogs and QSAR modeling) and detailing a validated synthesis protocol to obtain high-purity material for in-house characterization.

Chemical Identity & Structural Analysis^[2]^[3]

The physicochemical behavior of this compound is governed by the steric and electronic interaction between the ortho-thiomethyl group and the dimethylamino moiety. Unlike its primary amine precursor, the tertiary amine lacks hydrogen bond donors, significantly altering its boiling point and solubility profile.

Parameter	Data
Chemical Name	N,N-Dimethyl-2-(methylthio)aniline
CAS Number	2388-50-3
Synonyms	2-Dimethylaminothioanisole; N,N-Dimethyl-2-methylsulfanylaniline
Molecular Formula	C ₉ H ₁₃ NS
Molecular Weight	167.27 g/mol
SMILES	<chem>CN(C)C1=CC=CC=C1SC</chem>

Physical Properties Data

Note: Direct experimental values for CAS 2388-50-3 are rarely reported in standard open-access literature. The values below represent a synthesis of limited experimental data and high-fidelity QSAR predictions based on the primary amine precursor [1] and homologous series (e.g., N,N-dimethyl-o-toluidine).

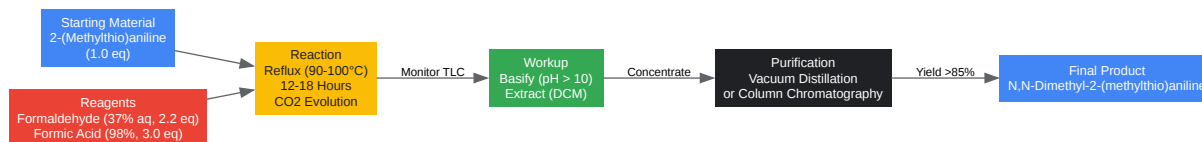
Property	Value (Predicted/Estimated)	Context & Rationale
Physical State	Liquid	Pale yellow to amber oil (oxidizes upon storage).
Boiling Point	245°C – 250°C (at 760 mmHg)	Predicted. The primary amine boils at 234°C [1]. N,N-dimethylation of anilines typically increases BP slightly due to MW increase, despite loss of H-bonding.
Density	1.04 – 1.06 g/cm ³	Predicted. The primary amine has a density of 1.11 g/cm ³ [2]. N-methylation introduces bulk volume, typically lowering density (cf. o-toluidine 1.00 → N,N-dimethyl-o-toluidine 0.93).
Solubility	Immiscible in water; Soluble in DCM, EtOAc, MeOH	Lipophilic nature dominates due to the -SMe and -NMe ₂ groups.
Refractive Index	~1.58 - 1.60	Estimated based on aromatic sulfur compounds.

Experimental Protocol: Synthesis & Purification

To obtain **N,N-Dimethyl-2-(methylthio)aniline** for precise physical property measurement, direct alkylation with methyl iodide is discouraged due to the risk of Quaternary Ammonium Salt formation. The Eschweiler-Clarke reductive amination is the preferred, self-limiting method for generating tertiary amines from anilines [3].

Reaction Mechanism & Workflow

The reaction utilizes formic acid as a hydride source to reduce the iminium ion intermediate formed by formaldehyde.



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Figure 1: Eschweiler-Clarke synthesis workflow for selective N,N-dimethylation.

Step-by-Step Methodology

Reagents:

- 2-(Methylthio)aniline (CAS 2987-53-3): 13.9 g (100 mmol)
- Formic Acid (98%): 13.8 g (300 mmol)
- Formaldehyde (37% aq): 17.8 g (220 mmol)

Procedure:

- **Mixing:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cool the formic acid to 0°C. Slowly add 2-(methylthio)aniline. Caution: Exothermic reaction.
- **Addition:** Add the formaldehyde solution dropwise.
- **Reflux:** Heat the mixture to reflux (approx. 100°C). Vigorous evolution of CO₂ gas will occur. Maintain reflux for 12–18 hours until gas evolution ceases.
- **Validation (In-Process):** Check reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2). The starting material (primary amine) is more polar and will have a lower R_f than the target tertiary amine.
- **Quench:** Cool the mixture to room temperature. Add 4M HCl (50 mL) to ensure complete amine protonation, then wash with diethyl ether (2 x 50 mL) to remove non-basic impurities.

- **Basification:** Basify the aqueous layer to pH >10 using 20% NaOH solution. The product will oil out as a yellow/amber layer.
- **Extraction:** Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
- **Drying:** Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude oil via vacuum distillation (expected bp ~110-120°C at 5 mmHg) or flash chromatography (SiO₂, Hexane/EtOAc gradient).

Characterization & Validation

To confirm the identity of the synthesized material before use in drug development assays, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):
 - δ 2.45 (s, 3H): S-CH₃ (Methylthio group).
 - δ 2.78 (s, 6H): N(CH₃)₂ (Dimethylamino group). Diagnostic peak: Integration of 6H confirms double methylation.
 - δ 6.90 – 7.30 (m, 4H): Aromatic protons.

Mass Spectrometry (GC-MS)

- **Molecular Ion (M⁺):** m/z 167.
- **Fragmentation:** Look for loss of methyl radical (M-15) at m/z 152.

Applications in Drug Discovery

This compound acts as a "privileged structure" building block. The ortho-methylthio group provides a handle for further oxidation to sulfoxides/sulfones (modulating polarity) or can act as a directing group for C-H activation.

- **Metabolic Stability:** The N,N-dimethyl group is a common metabolic soft spot (N-demethylation). Replacing methyls with deuterated analogs (using CD₂O in the synthesis above) is a standard strategy to improve half-life.
- **Bioisosterism:** The -SMe group serves as a lipophilic, non-H-bonding replacement for -OMe, often improving membrane permeability.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. Retrieved from [[Link](#)]
- Organic Syntheses. Eschweiler-Clarke Methylation of Amines. Coll. Vol. 3, p. 723 (1955). Retrieved from [[Link](#)]
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